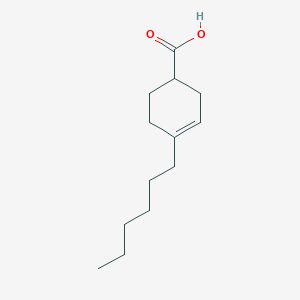
4-Hexylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylcyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with a hexyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.
Hexyl Substitution: The cyclohexene is then subjected to a Friedel-Crafts alkylation reaction with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the hexyl group.
Carboxylation: The final step involves the carboxylation of the hexyl-substituted cyclohexene using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products
Oxidation: Formation of hexylcyclohexanone or hexylcyclohexanol.
Reduction: Formation of hexylcyclohexanol.
Substitution: Formation of various substituted cyclohexenes depending on the substituent used.
Applications De Recherche Scientifique
4-Hexylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hexylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hexyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Similar structure but lacks the hexyl group.
4-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but has a methyl group instead of a hexyl group.
Uniqueness
4-Hexylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89057-69-2 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
4-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7,12H,2-6,8-10H2,1H3,(H,14,15) |
Clé InChI |
HZTGQZIYMPBWIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
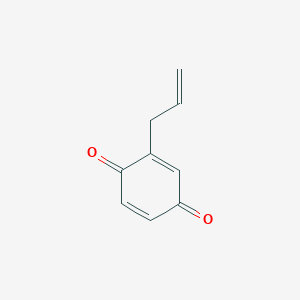
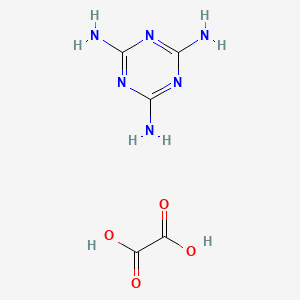
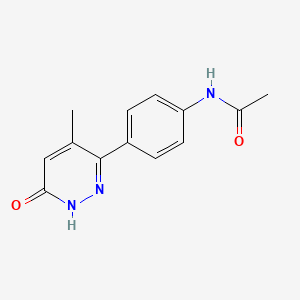
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
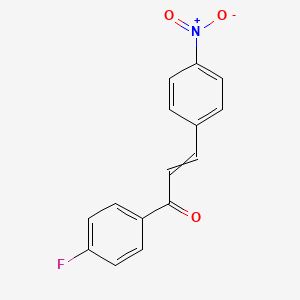
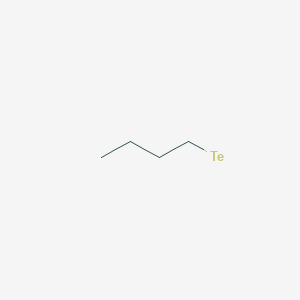
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
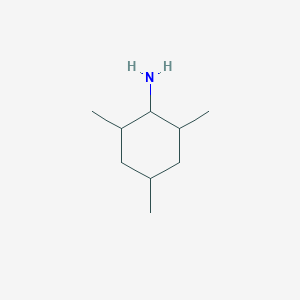
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)
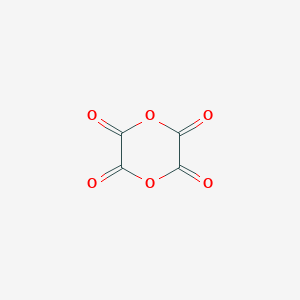
![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
